Deudextromethorphan hydrobromide
Overview
Description
Deudextromethorphan hydrobromide is a derivative of dextromethorphan, a well-known cough suppressant. It is used in various medical applications, including the treatment of neurological conditions such as pseudobulbar affect and agitation in Alzheimer’s disease . This compound is known for its unique pharmacological properties, which include acting as an NMDA receptor antagonist and a sigma-1 receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of deudextromethorphan hydrobromide involves several steps. One method includes the reduction of isoquinoline octa-hydride using potassium borohydride, followed by cyclization with aluminum trichloride . This method is cost-effective and suitable for industrial production due to its moderate reaction conditions and ease of operation .
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity . The final product is typically obtained as a lyophilized powder, which is then formulated into various dosage forms .
Chemical Reactions Analysis
Types of Reactions: Deudextromethorphan hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions are used in its synthesis, particularly in the reduction of isoquinoline octa-hydride.
Substitution: Substitution reactions can occur at the methoxy group, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Potassium borohydride is commonly used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include dextromethorphan and its various derivatives, such as dextrorphan .
Scientific Research Applications
Deudextromethorphan hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of NMDA receptor antagonists and sigma-1 receptor agonists.
Biology: Research on its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: It is used in the treatment of pseudobulbar affect, agitation in Alzheimer’s disease, and as a cough suppressant
Industry: It is used in the formulation of various pharmaceutical products, including cough syrups and tablets.
Mechanism of Action
Deudextromethorphan hydrobromide exerts its effects through multiple mechanisms:
NMDA Receptor Antagonism: It blocks NMDA receptors, reducing excitatory neurotransmission.
Sigma-1 Receptor Agonism: It activates sigma-1 receptors, which modulate neurotransmitter release and have neuroprotective effects.
Serotonin Reuptake Inhibition: It inhibits the reuptake of serotonin, increasing its levels in the brain.
These mechanisms contribute to its therapeutic effects in conditions such as pseudobulbar affect and agitation in Alzheimer’s disease .
Comparison with Similar Compounds
Dextromethorphan: A widely used cough suppressant with similar pharmacological properties.
Dextrorphan: An active metabolite of dextromethorphan with similar NMDA receptor antagonism.
Ketamine: Another NMDA receptor antagonist used in anesthesia and depression treatment.
Uniqueness: Deudextromethorphan hydrobromide is unique due to its combined NMDA receptor antagonism and sigma-1 receptor agonism, which provide a broader range of therapeutic effects compared to other similar compounds .
Properties
CAS No. |
1373497-18-7 |
---|---|
Molecular Formula |
C18H28BrNO2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;; |
InChI Key |
STTADZBLEUMJRG-CDZAPMPLSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].O.Br |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dextromethorphan D6 hydrobromide monohydrate; AVP-786; CTP-786; AVP786; CTP786; Deudextromethorphan hydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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